molecular formula C12H19NO3S B351864 N-tert-butyl-4-ethoxybenzenesulfonamide CAS No. 676146-35-3

N-tert-butyl-4-ethoxybenzenesulfonamide

Cat. No.: B351864
CAS No.: 676146-35-3
M. Wt: 257.35g/mol
InChI Key: FOAWJSNRLRCTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a tert-butyl group attached to the sulfonamide nitrogen and an ethoxy substituent at the para position of the benzene ring. Sulfonamides are widely explored in medicinal chemistry due to their versatility in drug design, acting as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Synthesis: The compound can be synthesized via nucleophilic substitution reactions, where 4-ethoxybenzenesulfonyl chloride reacts with tert-butylamine under anhydrous conditions. Similar protocols are described for analogs in and , utilizing arylsulfonyl chlorides and amines in dichloromethane with triethylamine as a base .

Properties

CAS No.

676146-35-3

Molecular Formula

C12H19NO3S

Molecular Weight

257.35g/mol

IUPAC Name

N-tert-butyl-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-5-16-10-6-8-11(9-7-10)17(14,15)13-12(2,3)4/h6-9,13H,5H2,1-4H3

InChI Key

FOAWJSNRLRCTPT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent (Para Position) Sulfonamide Nitrogen Substituent Key Functional Groups
N-tert-butyl-4-ethoxybenzenesulfonamide Ethoxy tert-butyl -
2e Biphenyl tert-butyl Tetramethylpiperidin-1-yl-oxy
2f Biphenyl tert-butyl Tetramethylpiperidin-1-yl-oxy
3-amino-N-(tert-butyl)-4-(cyclohexylamino)-... Amino, Cyclohexylamino tert-butyl Amino, Cyclohexylamino
4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide Methyl, Phenyl tert-butyl N-methyl, N-phenyl
4-Bromo-N-tert-butylbenzenesulfonamide Bromo tert-butyl Bromo
N-(tert-butyl)-4-methylbenzenesulfonamide Methyl tert-butyl Methyl
4-(tert-butyl)-N-isopropylbenzenesulfonamide - Isopropyl Isopropyl

Key Observations :

  • Electron Effects : Ethoxy (electron-donating) in the main compound contrasts with bromo (electron-withdrawing) in , affecting reactivity and solubility.
  • Steric Bulk : The tert-butyl group on the sulfonamide nitrogen is conserved in most analogs, but replaced with isopropyl in , reducing steric hindrance.

Analytical Characterization

  • NMR/HRMS : Compounds 2e and 2f were confirmed via $^1$H NMR, $^{13}$C NMR, and HRMS, with molecular weights validated (e.g., 2e: 114 mg, 0.188 mmol).
  • IR Spectroscopy : Used to verify sulfonamide S=O stretches (~1350–1150 cm$^{-1}$) in analogs .

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